![molecular formula C8H7N3O B1323529 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide CAS No. 1086390-83-1](/img/structure/B1323529.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
概述
描述
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in numerous cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound’s influence on cell signaling pathways, such as the inhibition of the FGFR signaling axis, leads to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent autophosphorylation . This inhibition disrupts the downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound’s low molecular weight enhances its binding affinity and specificity, making it an effective FGFR inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on FGFR signaling, leading to sustained reductions in cell proliferation and migration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFR signaling affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing its metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .
科学研究应用
Fibroblast Growth Factor Receptor Inhibition
One of the most significant applications of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFR). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFR a critical target for therapeutic intervention.
- Key Findings:
- A study reported the synthesis of several derivatives that demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Among these, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong efficacy in inhibiting these receptors .
- In vitro tests showed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. It also significantly reduced cell migration and invasion, highlighting its potential as a lead compound for further optimization in cancer therapy .
Phosphodiesterase 4B Inhibition
Another promising application of this compound derivatives is their selective inhibition of phosphodiesterase 4B (PDE4B), an enzyme associated with inflammatory responses.
- Key Findings:
- Research has shown that certain derivatives preferentially inhibit PDE4B while exhibiting minimal activity against other PDE isoforms. For instance, compound 11h was identified as a potent PDE4B inhibitor with an IC50 value of approximately 0.8 μM. It effectively reduced TNF-α release from macrophages exposed to inflammatory stimuli .
- The selectivity of these compounds against CNS receptors suggests their potential use in treating central nervous system disorders, where inflammation plays a key role .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity.
- SAR Insights:
- Variations in substituents on the pyrrolopyridine core significantly affect the potency and selectivity of these compounds. For example, modifications at the amide portion have been shown to enhance inhibitory activity against PDE4B .
- A systematic investigation into different substituents revealed that certain aryl groups improved activity by increasing hydrophobic interactions with the target enzymes .
Case Study 1: Compound Development
In a study focusing on the development of FGFR inhibitors, researchers synthesized a series of derivatives based on the pyrrolopyridine scaffold. The most promising candidate, compound 4h , was selected for further biological evaluation due to its potent inhibitory profile and favorable pharmacokinetic properties .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on synthesizing PDE4B inhibitors from the pyrrolopyridine framework. The lead compound from this study not only inhibited PDE4B effectively but also demonstrated good selectivity against other targets in a broad receptor panel, making it a suitable candidate for treating inflammatory conditions without significant side effects .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide can be compared with other heterocyclic compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but differs in the position of nitrogen atoms within the ring.
1H-Pyrrolo[3,4-c]pyridine: Another related compound with different biological activities.
The uniqueness of this compound lies in its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
生物活性
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of various derivatives of this compound, particularly focusing on its potential as a therapeutic agent in treating various diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves the modification of the core structure to enhance biological activity. The key steps in the synthesis typically include:
- Formation of the Pyrrolo Ring : Utilizing precursors such as amino acids or other nitrogen-containing compounds.
- Carboxamide Formation : Introduction of the carboxamide group which is crucial for biological activity.
- Substituent Variation : Systematic variation of substituents on the pyrrolo ring to evaluate their effects on potency.
The SAR studies indicate that modifications at specific positions on the pyrrolo ring significantly influence the compound's activity against various biological targets.
1. Inhibition of Phosphodiesterase (PDE4B)
Recent studies have highlighted the potent inhibitory effects of certain derivatives against phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. For instance, compound 11h exhibited an IC50 value of 0.8 µM, demonstrating significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions. This suggests potential applications in treating inflammatory diseases .
2. Targeting Fibroblast Growth Factor Receptors (FGFR)
Another promising area of research involves the inhibition of FGFRs, which play a critical role in tumor growth and metastasis. Compound 4h has shown IC50 values ranging from 7 to 712 nM against FGFR1-3, indicating its potential as an anticancer agent. It was also observed to inhibit cell proliferation and induce apoptosis in breast cancer cell lines .
3. Immunomodulatory Effects
Certain derivatives have been identified as novel immunomodulators targeting Janus Kinase 3 (JAK3). These compounds may offer therapeutic benefits in treating autoimmune diseases by modulating immune responses .
Table 1: Biological Activity Data for Selected Derivatives
Compound | Target | IC50 (nM) | % Inhibition | Notes |
---|---|---|---|---|
11h | PDE4B | 800 | 99% at 10 µM | Selective against CNS receptors |
4h | FGFR | 7-712 | Significant | Induces apoptosis in cancer cells |
JAK3 Derivative | JAK3 | Varies | Varies | Potential for autoimmune treatment |
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLMSPUHPBAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634702 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086390-83-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Carbopyrropyridin identified as a potential drug candidate against SARS-CoV-2?
A1: Researchers utilized a computational screening approach to identify potential inhibitors of SARS-CoV-2 proteins. They screened a vast library of compounds (Asinex’s BioDesign library) containing 170,269 compounds against multiple SARS-CoV-2 proteins using molecular docking simulations. Carbopyrropyridin emerged as a promising candidate, demonstrating favorable binding interactions with these viral proteins. [] This suggests that Carbopyrropyridin might interfere with the virus's biological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。